

Physicochemical properties of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B1362781

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **6-Methoxy-1-methyl-1H-indole-2-carboxylic acid**

Prepared by: Gemini, Senior Application Scientist

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Within this class, **6-Methoxy-1-methyl-1H-indole-2-carboxylic acid** (CAS: 739365-07-2) represents a key synthetic intermediate and a molecule of interest for drug discovery programs. Its utility is suggested by the role of related indole-2-carboxylic acids as reactants in the synthesis of compounds targeting critical biological systems, such as opioid and melatonin receptors.^[1]

A thorough understanding of a compound's physicochemical properties is fundamental to its journey from a laboratory curiosity to a potential therapeutic agent. These properties—solubility, lipophilicity, and ionization state (pKa)—govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, directly impacting its efficacy and safety.^[2] This guide provides a comprehensive analysis of the known and predicted physicochemical properties of **6-Methoxy-1-methyl-1H-indole-2-carboxylic acid**, outlines authoritative experimental protocols for their determination, and explains the causal relationships between molecular structure and physical behavior, offering a field-proven perspective for researchers and drug development professionals.

Molecular Identity and Structural Features

The foundation of a compound's behavior lies in its structure. The key functional groups of **6-Methoxy-1-methyl-1H-indole-2-carboxylic acid**—the bicyclic indole core, the N-methyl group, the methoxy ether, and the carboxylic acid—each contribute distinct electronic and steric features that dictate its overall physicochemical profile.

- Indole Core: The aromatic, heterocyclic ring system provides a rigid, largely hydrophobic scaffold.
- Carboxylic Acid: This is the primary ionizable group, capable of donating a proton. It serves as a hydrogen bond donor and acceptor, significantly influencing aqueous solubility and potential for molecular interactions.
- N-Methyl Group: The methylation at the indole nitrogen (N1 position) removes the hydrogen bond donating capability of the indole NH group, which can subtly alter solubility and crystal packing compared to its N-H counterpart.
- Methoxy Group: The electron-donating methoxy group at the 6-position can modulate the electron density of the aromatic system and act as a hydrogen bond acceptor.

Table 1: Chemical Identifiers and Core Properties

Property	Value	Source(s)
CAS Number	739365-07-2	[3][4]
Molecular Formula	C ₁₁ H ₁₁ NO ₃	[3][5]
Molecular Weight	205.21 g/mol	[3]
Monoisotopic Mass	205.0739 Da	[5]
SMILES	CN1C(=CC2=C1C=C(C=C2)O)C(=O)O	[5]
InChI	InChI=1S/C11H11NO3/c1-12-9-6-8(15-2)4-3-7(9)5-10(12)11(13)14/h3-6H,1-2H3,(H,13,14)	[5]

Core Physicochemical Properties: Data and Analysis

The interplay of the functional groups described above gives rise to the macroscopic properties summarized below. It is critical to note that much of the publicly available data for this specific compound is derived from computational models (in silico predictions). While valuable for initial assessment, experimental verification is imperative for drug development applications.

Table 2: Summary of Physicochemical Data

Parameter	Predicted Value(s)	Method/Source	Significance in Drug Development
Melting Point	133.11 °C	EPI Suite[6]	Purity, stability, formulation (solid-state)
Boiling Point	365.78 °C; 422.3 °C at 760 mmHg	EPI Suite[6]; Unknown[3]	Thermal stability, purification
Density	1.33 g/cm ³ ; 1.26 g/cm ³	EPA T.E.S.T.[6]; Unknown[3]	Formulation, material handling
Water Solubility	136.84 mg/L; 157.36 mg/L	EPA T.E.S.T.[6]	Bioavailability, formulation
Lipophilicity (XlogP)	2.0	PubChemLite[5]	Membrane permeability, metabolism, toxicity
Acidity (pKa)	~3.5 - 4.5 (Estimated)	Based on benzoic acid	Ionization state, solubility, receptor binding

Thermal Properties

The predicted melting point of 133.11 °C suggests the compound is a solid at room temperature.[6] Discrepancies in predicted boiling points are common and highlight the need for experimental measurement, typically via Differential Scanning Calorimetry (DSC) for the

melting point, which provides a precise, reproducible value critical for quality control and formulation development.

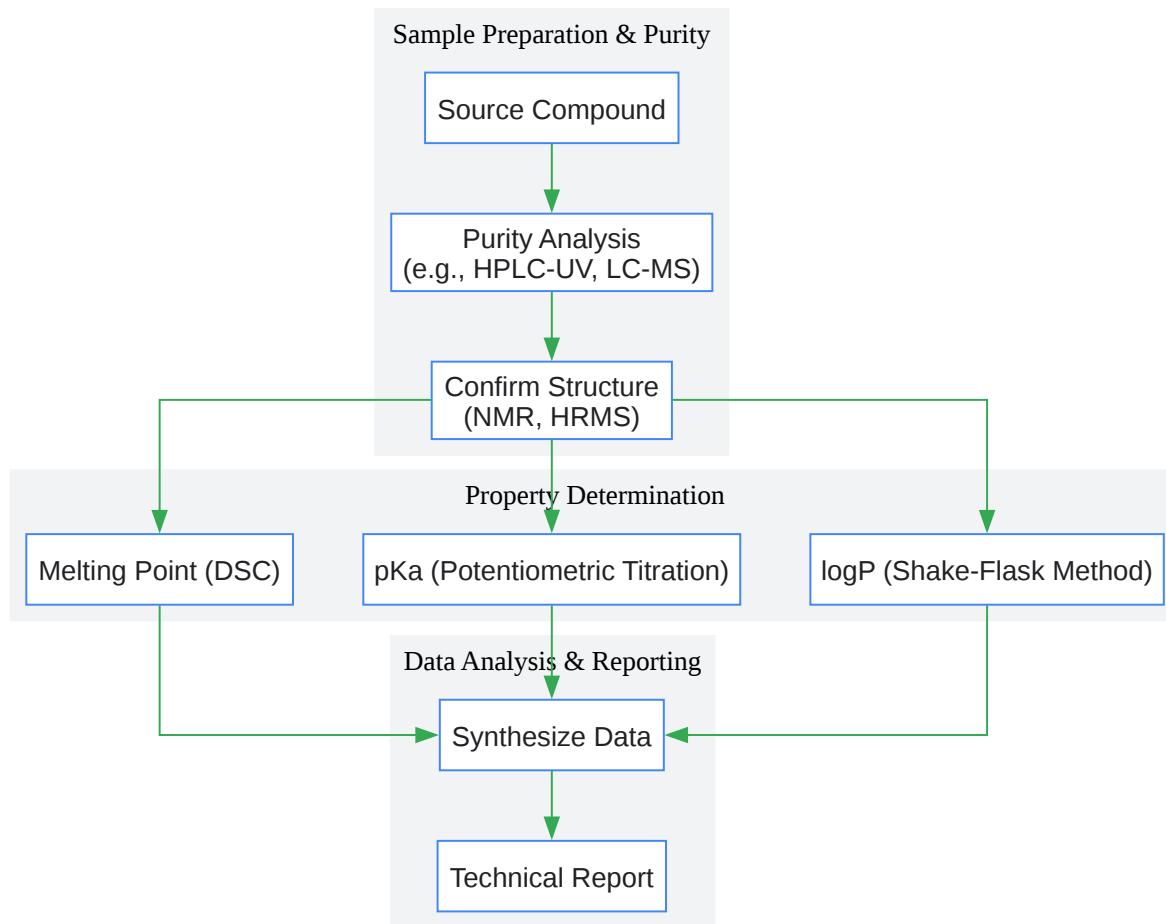
Solubility

The predicted aqueous solubility is low (~140-160 mg/L).[6] This is a classic example of competing structural influences. The lipophilic indole core dominates, but the carboxylic acid provides a crucial handle for pH-dependent solubility. At pH values significantly above its pKa, the carboxylate anion will be the dominant species, leading to a substantial increase in aqueous solubility. This behavior is a key lever for developing aqueous formulations.

Lipophilicity (logP)

The predicted partition coefficient (XlogP) of 2.0 indicates a moderate degree of lipophilicity.[5] This value falls within the range often considered favorable for oral drug candidates, balancing sufficient membrane permeability for absorption with adequate aqueous solubility to avoid formulation and clearance issues.[7] The "shake-flask" method remains the gold standard for experimental logP determination and is essential for generating reliable data for pharmacokinetic modeling.[2]

Acidity (pKa)


No experimental pKa value for this compound is readily available in public databases. However, the carboxylic acid is the only significant acidic proton. Its pKa can be estimated to be in the range of 3.5 to 4.5, similar to other aromatic carboxylic acids. This value is one of the most critical physicochemical parameters.[2] It dictates the charge state of the molecule in different physiological compartments (e.g., stomach at pH ~2, intestine at pH ~6-7.5, blood at pH 7.4), which in turn governs its solubility, permeability, and interaction with protein targets. Potentiometric titration is the standard, authoritative method for its precise determination.[8]

Experimental Determination Protocols

Trustworthy data is the bedrock of scientific integrity. The following protocols describe robust, self-validating methods for determining the key physicochemical properties of **6-Methoxy-1-methyl-1H-indole-2-carboxylic acid**.

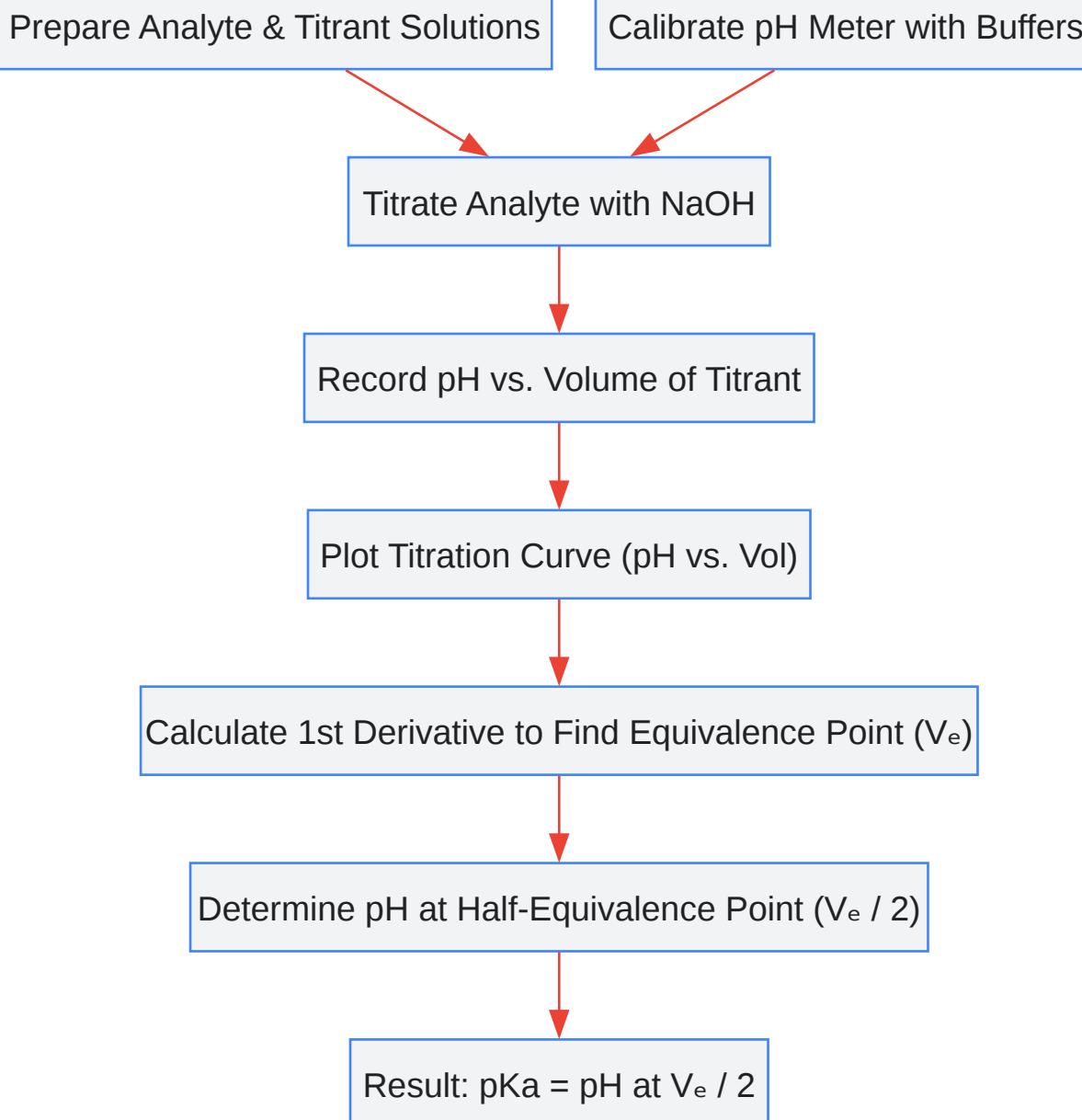
Overall Characterization Workflow

The logical flow for a comprehensive physicochemical characterization begins with ensuring sample purity, followed by parallel determination of key properties.

[Click to download full resolution via product page](#)

Caption: High-level workflow for physicochemical characterization.

Protocol: Determination of pKa by Potentiometric Titration


This method relies on monitoring the pH of a solution of the analyte as a titrant of known concentration is added. The pKa is derived from the half-equivalence point of the resulting titration curve.

Principle: The Henderson-Hasselbalch equation shows that when the acidic form and its conjugate base are present in equal concentrations ($[HA] = [A^-]$), the pH of the solution is equal to the pKa. This condition occurs at the midpoint of the titration.

Methodology:

- Preparation:
 - Accurately weigh approximately 5-10 mg of **6-Methoxy-1-methyl-1H-indole-2-carboxylic acid**.
 - Dissolve the compound in a suitable co-solvent mixture if necessary (e.g., 50:50 Methanol:Water) to ensure solubility throughout the titration. Record the exact volume.
 - Prepare a standardized solution of 0.01 M NaOH (titrant).
 - Prepare acidic (0.01 M HCl) and basic (0.01 M NaOH) solutions for back-titration if needed.
- Instrumentation & Calibration:
 - Use a calibrated pH meter with an electrode suitable for the chosen solvent system.
 - Calibrate the pH meter immediately before use with at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
- Titration Procedure:
 - Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

- Immerse the pH electrode and a micro-stir bar into the solution.
- Add the 0.01 M NaOH titrant in small, precise increments (e.g., 0.02 mL) using an automated titrator or a calibrated burette.
- Record the pH value after each addition, ensuring the reading has stabilized.
- Continue the titration well past the equivalence point (the point of rapid pH change).
- Data Analysis:
 - Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
 - Determine the equivalence point (V_e) from the inflection point of the curve, often calculated using the first or second derivative of the plot.
 - The pH at the half-equivalence point ($V_e / 2$) is the apparent pKa (pK_a').
 - If a co-solvent was used, corrections (e.g., Yasuda-Shedlovsky extrapolation) may be necessary to determine the aqueous pKa.

[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Determination of logP by the Shake-Flask Method (OECD 107)

This is the benchmark method for measuring the partition coefficient, representing the ratio of a compound's concentration in two immiscible phases (n-octanol and water) at equilibrium.

Principle: $\log P = \log_{10} \left(\frac{[\text{Compound}]_{\text{octanol}}}{[\text{Compound}]_{\text{aqueous}}} \right)$

Methodology:

- Phase Preparation:
 - Pre-saturate n-octanol with water and water (typically a buffer at a pH where the compound is neutral, e.g., pH 2 for a carboxylic acid) with n-octanol by shaking them together for 24 hours and allowing them to separate. This prevents volume changes during the experiment.
- Sample Preparation:
 - Prepare a stock solution of the compound in n-octanol.
 - Add a small volume of the stock solution to a known volume of the pre-saturated n-octanol and pre-saturated water in a centrifuge tube. The final concentration should be low enough to avoid self-association but high enough for accurate quantification.
- Partitioning:
 - Shake the tubes at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 1-24 hours). The required time should be determined in preliminary experiments.
- Phase Separation:
 - Centrifuge the tubes to ensure complete separation of the two phases.
- Quantification:
 - Carefully take an aliquot from both the n-octanol and aqueous phases.
 - Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV. A calibration curve must be prepared for quantification in each phase.
- Calculation:

- Calculate the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The logarithm (base 10) of this ratio is the logP value.
- The experiment should be performed in triplicate to ensure reproducibility.

Conclusion

6-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a molecule with physicochemical properties that position it as a compound of interest in drug discovery. Its moderate lipophilicity and pH-dependent solubility, governed by the carboxylic acid function, are key characteristics that can be modulated for optimal ADMET performance. While computational predictions provide a valuable starting point, this guide emphasizes the non-negotiable role of rigorous experimental verification. The protocols detailed herein for determining pKa, logP, and melting point represent the authoritative standards required to build a reliable data package, enabling informed decisions in the progression of a lead compound toward a clinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID | 16732-73-3 [chemicalbook.com]
- 2. books.rsc.org [books.rsc.org]
- 3. 6-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXYLIC ACID Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsoc.com [chemsoc.com]
- 4. 6-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXYLIC ACID | 739365-07-2 [chemicalbook.com]
- 5. PubChemLite - 6-methoxy-1-methyl-1h-indole-2-carboxylic acid (C11H11NO3) [pubchemlite.lcsb.uni.lu]
- 6. 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid (739365-07-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00160E [pubs.rsc.org]
- 8. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical properties of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362781#physicochemical-properties-of-6-methoxy-1-methyl-1h-indole-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com